molecular formula C18H20N4O4S B2611196 {3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(4-pyridyl)carboxamide CAS No. 941831-10-3

{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(4-pyridyl)carboxamide

Cat. No.: B2611196
CAS No.: 941831-10-3
M. Wt: 388.44
InChI Key: CZRXMJHHGYBZAE-UHFFFAOYSA-N
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Description

{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(4-pyridyl)carboxamide is a complex organic compound that features a piperazine ring, a sulfonyl group, and a pyridyl carboxamide moiety

Chemical Reactions Analysis

Types of Reactions

{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(4-pyridyl)carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the piperazine ring.

    Reduction: This reaction can reduce the carbonyl groups present in the compound.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, boron reagents for Suzuki–Miyaura coupling, and various oxidizing and reducing agents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while oxidation and reduction reactions can yield various oxidized or reduced derivatives .

Scientific Research Applications

{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(4-pyridyl)carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of {3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(4-pyridyl)carboxamide involves its interaction with specific molecular targets and pathways. The piperazine ring and sulfonyl group play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives, such as:

  • Trimetazidine
  • Ranolazine
  • Befuraline
  • Aripiprazole
  • Quetiapine
  • Indinavir
  • Sitagliptin
  • Vestipitant

Uniqueness

What sets {3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(4-pyridyl)carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Biological Activity

{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(4-pyridyl)carboxamide, identified by its CAS number 941831-10-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4O4SC_{18}H_{20}N_{4}O_{4}S, with a molecular weight of 388.44 g/mol. The compound features a piperazine ring, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC18H20N4O4S
Molecular Weight388.44 g/mol
CAS Number941831-10-3
IUPAC Name3-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide

Research indicates that compounds with similar structures often exhibit inhibitory effects on various biological targets. The sulfonamide moiety in this compound suggests potential activity against enzymes involved in metabolic pathways, particularly those linked to cancer and infectious diseases.

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes, such as serine proteases or carbonic anhydrases, which are crucial in tumor growth and pathogen survival.
  • Antiviral Activity : Similar compounds have shown promise as inhibitors of viral replication, particularly against hepatitis C virus (HCV) by targeting non-structural proteins like NS4B .

Biological Activity Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Study: Antiviral Activity

A study focusing on sulfonamide derivatives demonstrated that compounds with structural similarities exhibited potent antiviral activity against HCV genotypes. The inhibition was attributed to their ability to disrupt viral replication processes .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and selectivity of piperazine derivatives. Results indicated that certain derivatives were effective against cancer cell lines while showing minimal toxicity to normal cells .

Research Findings

Recent research has highlighted the following findings regarding the biological activity of related piperazine compounds:

  • Anticancer Properties : Piperazine derivatives have been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways.
  • Neuroprotective Effects : Some studies suggest that piperazine derivatives can inhibit acetylcholinesterase, presenting potential benefits in neurodegenerative conditions like Alzheimer's disease .

Properties

IUPAC Name

3-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-14(23)21-9-11-22(12-10-21)27(25,26)17-4-2-3-15(13-17)18(24)20-16-5-7-19-8-6-16/h2-8,13H,9-12H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRXMJHHGYBZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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